3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
3,4-Difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with difluoro groups and a quinoline derivative. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base to form the desired quinoline structure.
Introduction of the Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide Formation: The final step involves the reaction of the difluoro-substituted benzene derivative with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzene sulfonamide derivatives.
Scientific Research Applications
3,4-Difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonamide: Lacks the quinoline derivative, making it less complex and potentially less effective in certain applications.
N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Lacks the difluoro groups, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the difluoro groups and the quinoline derivative in 3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide makes it unique. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H14F2N2O3S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3,4-difluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H14F2N2O3S/c1-20-15-6-3-11(8-10(15)2-7-16(20)21)19-24(22,23)12-4-5-13(17)14(18)9-12/h3-6,8-9,19H,2,7H2,1H3 |
InChI Key |
UMOCNZMZRWGELG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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